molecular formula C16H16N4 B8507562 4-(2,3-Dihydro-1H-indol-1-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 194409-95-5

4-(2,3-Dihydro-1H-indol-1-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8507562
CAS No.: 194409-95-5
M. Wt: 264.32 g/mol
InChI Key: GDSMSIHZZBLOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-Dihydro-1H-indol-1-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C16H16N4 and its molecular weight is 264.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

194409-95-5

Molecular Formula

C16H16N4

Molecular Weight

264.32 g/mol

IUPAC Name

4-(2,3-dihydroindol-1-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

InChI

InChI=1S/C16H16N4/c1-10-11(2)19-15-14(10)16(18-9-17-15)20-8-7-12-5-3-4-6-13(12)20/h3-6,9H,7-8H2,1-2H3,(H,17,18,19)

InChI Key

GDSMSIHZZBLOEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C(=NC=N2)N3CCC4=CC=CC=C43)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under an argon atmosphere, 0.2 g (1.1 mmol) of 4-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]-pyrimidine (see Liebigs Ann. Chem. 1986(9), 1485-1505; CAS-Reg. No. 82703-38-6) and 0.15 ml (1.32 mmol) of 2,3-dihydroindole (Fluka, Buchs, Switzerland) in 5 ml of abs. n-butanol are heated at reflux for 2 hours until the starting material is no longer present in TLC. The reaction mixture is concentrated by evaporation in vacuo at 50° C. The brown residue is dissolved in 30 ml of ethyl acetate, and 10 ml of 1 N NaOH solution are added. The organic phase is separated off and washed three times with a small amount of water, dried and concentrated by evaporation. The crude product is dissolved in 10 ml of THF, and n-hexane is added until crystallization begins. Stirring is carried out at 0° C. and the product is filtered off with suction and dried under a high vacuum. Pure 4-(2,3-dihydroindol-1-yl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine is obtained in the form of colorless crystals having a melting point of 220-221° C. FAB-MS: (M+H)+ =265 (corresponds to C16H16N4); Rf value (toluene-acetone--4:6)=0.46.
Quantity
0.2 g
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reactant
Reaction Step One
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0.15 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three

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